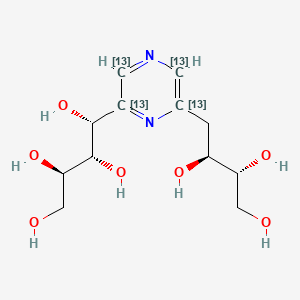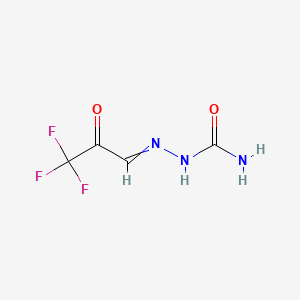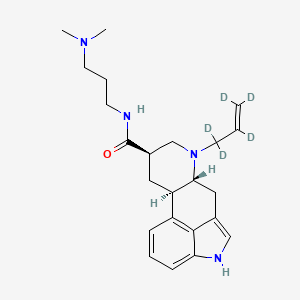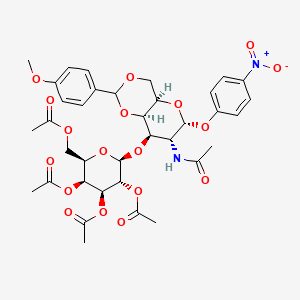
Fenspiride-d5 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenspiride-d5 Hydrochloride is a labeled Fenspiride . It’s a bronchodilator with anti-inflammatory properties . It inhibits mucus secretion and reduces the release of tachykinins at a prejunctional level by its anti-muscarinic action . It may also be an antagonist at α adrenergic and histamine receptors .
Molecular Structure Analysis
The molecular formula of Fenspiride-d5 Hydrochloride is C15H15D5N2O2 . The molecular weight is 265.36 . The SMILES representation is [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1CCN2CCC3(OC(NC3)=O)CC2 .Chemical Reactions Analysis
Fenspiride-d5 Hydrochloride is known to inhibit phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities .Physical And Chemical Properties Analysis
Fenspiride-d5 Hydrochloride is a white to off-white solid . Its isotopic enrichment is ≥ 98.0% .Applications De Recherche Scientifique
- Fenspiride-d5 Chlorhydrate est un dérivé de Fenspiride, connu pour ses propriétés bronchodilatatrices. Il agit en relaxant les muscles lisses des voies respiratoires, ce qui le rend utile dans le traitement des affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Des études ont exploré son efficacité pour améliorer la fonction pulmonaire et réduire les bronchospasmes .
- La recherche a indiqué que this compound possède des propriétés anti-inflammatoires. Il peut moduler les réponses immunitaires et inhiber la libération de cytokines pro-inflammatoires. Ces effets pourraient être bénéfiques pour gérer les maladies pulmonaires inflammatoires .
- This compound a été étudié pour son activité mucolytique. Il peut aider à décomposer le mucus et à améliorer son élimination des voies respiratoires. Cette propriété pourrait être pertinente dans des conditions comme la bronchite chronique et la mucoviscidose .
- Les antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs. Certaines études suggèrent que this compound présente des effets antioxydants, ce qui pourrait contribuer à la santé pulmonaire globale et réduire le stress oxydatif .
- Au-delà de ses effets respiratoires, this compound a été étudié pour ses propriétés neuroprotectrices potentielles. Il peut améliorer la survie neuronale et protéger contre les conditions neurodégénératives. Cependant, des recherches supplémentaires sont nécessaires dans ce domaine .
- Des études préliminaires ont laissé entrevoir des effets cardiovasculaires de this compound. Il peut influencer le flux sanguin et le tonus vasculaire, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement son impact sur le système cardiovasculaire .
Activité bronchodilatatrice
Effets anti-inflammatoires
Activité mucolytique
Potentiel antioxydant
Propriétés neuroprotectrices
Effets cardiovasculaires
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Fenspiride-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is an antagonist of H1-histamine receptors and inhibits the activities of phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These interactions help reduce inflammation and bronchoconstriction, making Fenspiride-d5 Hydrochloride a valuable tool in respiratory disease research .
Cellular Effects
Fenspiride-d5 Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing H1-histamine receptors and inhibiting phosphodiesterase enzymes, Fenspiride-d5 Hydrochloride reduces the release of inflammatory mediators and mucus secretion, thereby improving respiratory function .
Molecular Mechanism
The molecular mechanism of Fenspiride-d5 Hydrochloride involves its binding interactions with H1-histamine receptors and phosphodiesterase enzymes. By antagonizing H1-histamine receptors, it prevents histamine from binding and triggering inflammatory responses . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in regulating inflammation and bronchoconstriction . These molecular interactions contribute to the anti-inflammatory and bronchodilator effects of Fenspiride-d5 Hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenspiride-d5 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. Fenspiride-d5 Hydrochloride has been shown to maintain its stability under recommended storage conditions . Long-term administration of Fenspiride-d5 Hydrochloride in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and bronchodilator effects without significant adverse impacts on cellular function .
Dosage Effects in Animal Models
The effects of Fenspiride-d5 Hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and bronchoconstriction without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, such as gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
Fenspiride-d5 Hydrochloride is involved in various metabolic pathways, including those mediated by phosphodiesterase enzymes. It interacts with enzymes such as PDE3, PDE4, and PDE5, leading to increased levels of cAMP and cGMP . These cyclic nucleotides regulate numerous cellular processes, including inflammation, bronchoconstriction, and smooth muscle relaxation . The metabolic pathways influenced by Fenspiride-d5 Hydrochloride contribute to its therapeutic effects in respiratory diseases .
Transport and Distribution
Within cells and tissues, Fenspiride-d5 Hydrochloride is transported and distributed through interactions with transporters and binding proteins. It may interact with specific transporters that facilitate its uptake into cells and tissues . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Fenspiride-d5 Hydrochloride is essential for optimizing its therapeutic efficacy .
Subcellular Localization
Fenspiride-d5 Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Fenspiride-d5 Hydrochloride is crucial for its interactions with target biomolecules and its overall therapeutic effects .
Propriétés
IUPAC Name |
8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFLLIUPUVONI-GWVWGMRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)





